1-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone
CAS No.:
Cat. No.: VC13659809
Molecular Formula: C8H5BrF3NO
Molecular Weight: 268.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5BrF3NO |
|---|---|
| Molecular Weight | 268.03 g/mol |
| IUPAC Name | 1-[3-bromo-6-(trifluoromethyl)pyridin-2-yl]ethanone |
| Standard InChI | InChI=1S/C8H5BrF3NO/c1-4(14)7-5(9)2-3-6(13-7)8(10,11)12/h2-3H,1H3 |
| Standard InChI Key | SUABKCVSCIAJRZ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C=CC(=N1)C(F)(F)F)Br |
| Canonical SMILES | CC(=O)C1=C(C=CC(=N1)C(F)(F)F)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure is characterized by a pyridine ring substituted at three distinct positions:
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Position 2: Acetyl group (), introducing ketone functionality.
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Position 3: Bromine atom, a halogen with high electrophilic substitution potential.
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Position 6: Trifluoromethyl group (), conferring electron-withdrawing effects and metabolic stability.
This substitution pattern is critical for directing regioselective reactions, particularly in cross-coupling and nucleophilic substitution processes. The three-dimensional conformation, verified via computational modeling , reveals a planar pyridine ring with slight distortions due to steric interactions between the and acetyl groups.
Spectroscopic and Computational Data
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IUPAC Name: 1-[3-bromo-6-(trifluoromethyl)pyridin-2-yl]ethanone.
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SMILES: .
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InChIKey: .
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Predicted Physicochemical Properties:
Synthesis and Manufacturing
Bromination Strategies
The synthesis of 1-(3-bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone typically begins with 3-(trifluoromethyl)pyridine as the precursor. A two-step protocol is employed:
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Directed Lithiation: Treatment with sec-butyllithium at -78°C generates a lithiated intermediate at the 2-position .
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Acetylation: Quenching with introduces the acetyl group, followed by bromination using (NBS) to install the bromine atom.
Optimized Reaction Conditions:
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Solvent: Diethyl ether or tetrahydrofuran.
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Temperature: -78°C for lithiation, room temperature for acetylation.
Alternative Routes
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Cross-Coupling Approaches: Palladium-catalyzed Buchwald-Hartwig amination has been explored to introduce nitrogen-containing substituents, though this method remains underutilized for this specific compound.
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Halogen Exchange: Fluorine-to-bromine exchange on pre-functionalized pyridines offers a pathway but faces challenges in selectivity .
Applications in Pharmaceutical and Agrochemical Development
Medicinal Chemistry
The compound serves as a key intermediate in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example:
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Anticancer Agents: The bromine atom facilitates Suzuki-Miyaura couplings with boronic acids to generate biaryl scaffolds targeting EGFR and VEGFR kinases.
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Antiviral Therapeutics: Incorporation into prodrugs enhances bioavailability, as demonstrated in recent studies on hepatitis C virus (HCV) protease inhibitors.
Agrochemical Innovations
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Herbicides: Functionalization at the 3-position with amine groups yields compounds with enhanced herbicidal activity against broadleaf weeds.
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Insect Growth Regulators: The group improves resistance to metabolic degradation in lepidopteran pests.
Research Advancements and Mechanistic Insights
Reactivity Profiling
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Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring undergoes SNAr at the 3-position (bromine site) with amines and thiols, yielding diverse analogs.
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Cross-Coupling Reactions: Suzuki and Sonogashira couplings at the bromine position enable rapid diversification. For instance, coupling with phenylboronic acid produces a biaryl derivative with enhanced π-stacking capabilities.
Computational Modeling
Density functional theory (DFT) studies reveal:
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